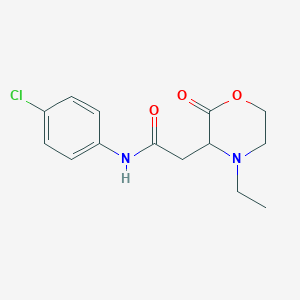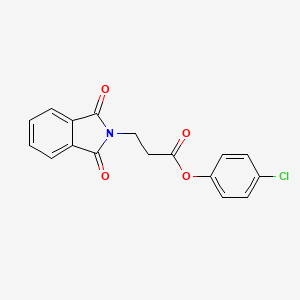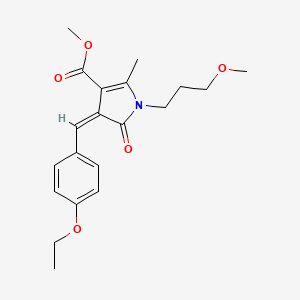![molecular formula C16H28NOP B4842462 2-[(dibutylphosphoryl)methyl]-N-methylaniline](/img/structure/B4842462.png)
2-[(dibutylphosphoryl)methyl]-N-methylaniline
描述
2-[(dibutylphosphoryl)methyl]-N-methylaniline, also known as DMMP, is a chemical compound that has found significant applications in scientific research. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMMP is a precursor to the nerve agent Sarin and is used as a simulant for chemical warfare agents. However, in
作用机制
2-[(dibutylphosphoryl)methyl]-N-methylaniline acts as a cholinesterase inhibitor, which means it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. Inhibition of this enzyme leads to the accumulation of acetylcholine, which results in the overstimulation of the nervous system, leading to convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
This compound has been shown to cause a decrease in the activity of acetylcholinesterase in the brain, which leads to an increase in the concentration of acetylcholine. This results in the overstimulation of the nervous system, leading to convulsions, respiratory failure, and ultimately death. This compound has also been shown to cause oxidative stress and inflammation in various organs, including the liver, kidney, and brain.
实验室实验的优点和局限性
One of the main advantages of using 2-[(dibutylphosphoryl)methyl]-N-methylaniline in lab experiments is its stability and ease of handling. It is a stable compound that can be stored for long periods without degradation. This compound is also relatively inexpensive and readily available, making it an ideal model compound for the study of chemical warfare agents. However, one of the limitations of using this compound is that it is not a true chemical warfare agent and may not accurately represent the behavior of actual chemical warfare agents in real-world scenarios.
未来方向
There are several future directions for the study of 2-[(dibutylphosphoryl)methyl]-N-methylaniline and its applications in scientific research. One area of research is the development of more sensitive and selective sensors for the detection of chemical warfare agents. Another area of research is the development of more effective decontamination methods for the removal of chemical warfare agents. Additionally, the use of this compound in the study of the mechanisms of action of nerve agents and the development of antidotes for nerve agent poisoning is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has found significant applications in scientific research. It is a stable and readily available compound that is used as a model compound for the study of chemical warfare agents. This compound acts as a cholinesterase inhibitor and has been shown to cause oxidative stress and inflammation in various organs. Future research directions for this compound include the development of more sensitive sensors, more effective decontamination methods, and the study of the mechanisms of action of nerve agents and the development of antidotes for nerve agent poisoning.
科学研究应用
2-[(dibutylphosphoryl)methyl]-N-methylaniline has been extensively used in scientific research as a model compound for the study of chemical warfare agents. It is used to simulate the behavior of nerve agents such as Sarin, which makes it an important tool in the development of detection and decontamination methods. This compound has also been used in the development of sensors for the detection of chemical warfare agents.
属性
IUPAC Name |
2-(dibutylphosphorylmethyl)-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28NOP/c1-4-6-12-19(18,13-7-5-2)14-15-10-8-9-11-16(15)17-3/h8-11,17H,4-7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFREELZRRZRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)CC1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4842393.png)
![5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4842399.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4842410.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4842432.png)
![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4842447.png)
methanone](/img/structure/B4842455.png)
![1-allyl-5-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1H-tetrazole](/img/structure/B4842470.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4842474.png)
